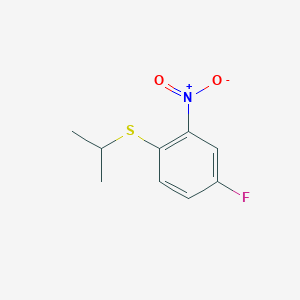
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane is an organic compound with the molecular formula C9H10FNO2S and a molecular weight of 215.24 g/mol This compound is characterized by the presence of a fluorine atom, a nitro group, and an isopropyl group attached to a phenyl ring, along with a sulfane (sulfur) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-nitrophenyl)(isopropyl)sulfane typically involves the reaction of 4-fluoro-2-nitrophenyl halides with isopropyl thiolates under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistent quality and yield. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Fluoro-2-nitrophenyl)(isopropyl)sulfane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfur moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity to targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Fluoro-3-nitrophenyl)(isopropyl)sulfane: Similar structure but with the nitro group in a different position.
(4-Fluoro-2-nitrophenyl)(methyl)sulfane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with molecular targets .
Eigenschaften
Molekularformel |
C9H10FNO2S |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-fluoro-2-nitro-1-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H10FNO2S/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
JRNGHEGVDZADIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















